![molecular formula C14H13NO2 B1422554 5-(4-Ethylphenyl)picolinic acid CAS No. 1226265-49-1](/img/structure/B1422554.png)
5-(4-Ethylphenyl)picolinic acid
Overview
Description
5-(4-Ethylphenyl)picolinic acid is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is also known as 5-(4-ethylphenyl)pyridine-2-carboxylic acid . This compound is a derivative of picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of 5-(4-Ethylphenyl)picolinic acid includes a pyridine ring with a carboxylic acid group at the 2-position and an ethylphenyl group at the 5-position . The InChI key for this compound is OHDVKTLZPWXQQE-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Research
Picolinic acid derivatives have been explored for their potential in anticancer treatments. Studies have investigated Re(I) picolinic acid complexes for their in vitro anticancer activities, focusing on the interaction of these compounds with biological systems .
Herbicide Development
The structural skeleton of picolinic acid compounds has been used as a template for designing and synthesizing new herbicides. Research has led to the creation of various derivatives with potent herbicidal activity .
Chemical Synthesis
5-(4-Ethylphenyl)picolinic acid itself is available for purchase as a chemical reagent, indicating its use in chemical synthesis and research applications .
Mechanism of Action
Target of Action
The primary target of 5-(4-Ethylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(4-Ethylphenyl)picolinic acid works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.
Biochemical Pathways
It is known that the compound plays a key role inzinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways where these proteins play a role.
Result of Action
The result of 5-(4-Ethylphenyl)picolinic acid’s action is the inhibition of ZFPs, which has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, it poses potential therapeutic targets for conditions like acne vulgaris, herpes, and other viral infections .
Future Directions
properties
IUPAC Name |
5-(4-ethylphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVKTLZPWXQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679300 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226265-49-1 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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